Dapoxetine
Vue d'ensemble
Description
La dapoxétine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) principalement utilisé pour le traitement de l'éjaculation précoce chez les hommes âgés de 18 à 64 ans . Elle agit en inhibant le transporteur de la sérotonine, ce qui augmente l'action de la sérotonine au niveau de la fente synaptique et favorise ainsi le retard à l'éjaculation . Initialement développée comme antidépresseur, la dapoxétine, grâce à son absorption et son élimination rapides, convient au traitement de l'éjaculation précoce mais pas de la dépression .
Applications De Recherche Scientifique
Dapoxetine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving selective serotonin reuptake inhibitors.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation . Its primary target is the serotonin transporter in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and other functions .
Mode of Action
This compound works by inhibiting the serotonin transporter, which leads to an increase in serotonin levels in the synaptic clefts . This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur .
Biochemical Pathways
The drug’s mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network . Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation .
Pharmacokinetics
This compound exhibits rapid absorption kinetics, a fast onset of action, and a short half-life, making it suitable for on-demand dosing . It has a unique pharmacokinetic profile, with a short time to maximum serum concentration (about 1 h) and rapid elimination (initial half-life of 1-2 h) . This compound is metabolized in the liver (CYP2D6, CYP3A4) and kidney (FMO1), and its metabolites are this compound-N-oxide, desmethylthis compound, and didesmethylthis compound .
Result of Action
The result of this compound’s action is a significant increase in intravaginal ejaculation latency time (IELT), which means it prolongs the time it takes for ejaculation to occur . This leads to an increased sense of control and sexual satisfaction in men of 18 to 64 years of age with premature ejaculation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to suppress Zika virus infection in vitro . Moreover, its efficacy can be affected by the patient’s metabolic profile, as it is metabolized by liver enzymes (CYP2D6, CYP3A4) and a kidney enzyme (FMO1) . Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other drugs .
Analyse Biochimique
Biochemical Properties
Dapoxetine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This compound interacts with various biomolecules, including serotonin, dopamine, and norepinephrine reuptake transporters . By binding to these transporters, this compound inhibits the reuptake of these neurotransmitters, enhancing their action and prolonging their effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects neuronal cells by modulating neurotransmitter levels, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . In neuronal cells, this compound has been shown to reduce oxidative stress and inflammation, thereby protecting against neuronal damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to serotonin, dopamine, and norepinephrine reuptake transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . Additionally, this compound modulates the activity of various enzymes and proteins involved in neurotransmitter metabolism, further enhancing its effects on neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation and adaptation of cellular responses . Long-term studies have shown that this compound can maintain its efficacy in reducing oxidative stress and inflammation in neuronal cells, although the extent of these effects may vary over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits serotonin reuptake and enhances neurotransmitter levels, leading to improved neuronal function and reduced oxidative stress . At higher doses, this compound may cause toxic or adverse effects, including increased oxidative stress and potential neuronal damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, this compound prolongs the action of neurotransmitters and enhances their effects on cellular signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within specific tissues, such as the brain, are influenced by these interactions, which contribute to its therapeutic effects on neuronal function .
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. It is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and modulates their activity . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its effects on cellular processes .
Méthodes De Préparation
La dapoxétine peut être synthétisée par différentes méthodes. Une méthode courante consiste à résoudre la dapoxétine racémique à l'aide d'un acide chiral pour obtenir de la dapoxétine énantiomériquement pure . Le processus de préparation comprend des étapes telles que la micronisation de la dapoxétine et de l'agent de remplissage, la préparation de poudre fine, le séchage et le tabletage . Les méthodes de production industrielle impliquent souvent le contrôle de la taille des particules, l'utilisation d'eau éthanolique pour le granulation et le séchage à des températures spécifiques .
Analyse Des Réactions Chimiques
La dapoxétine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La dapoxétine peut être oxydée pour former du dapoxétine-N-oxyde.
Réduction : Les réactions de réduction peuvent convertir la dapoxétine en ses dérivés desméthyl et didesméthyl.
Substitution : Des réactions de substitution peuvent se produire au niveau du noyau naphtyle ou du groupe amine
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions comprennent le dapoxétine-N-oxyde, la desméthyldapoxétine et la didesméthyldapoxétine .
Applications de la recherche scientifique
La dapoxétine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études impliquant des inhibiteurs sélectifs de la recapture de la sérotonine.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.
Mécanisme d'action
La dapoxétine exerce ses effets en inhibant le transporteur de la sérotonine, ce qui augmente les niveaux de sérotonine dans la fente synaptique . Cette action retarde l'éjaculation en améliorant l'action de la sérotonine au niveau des récepteurs postsynaptiques. Le circuit neural central de l'éjaculation implique des zones spinales et cérébrales qui forment un réseau hautement interconnecté . La dapoxétine se lie aux transporteurs de recapture de la sérotonine, de la dopamine et de la noradrénaline, avec une affinité plus élevée pour les transporteurs de sérotonine .
Comparaison Avec Des Composés Similaires
La dapoxétine est unique parmi les ISRS en raison de son apparition rapide et de sa courte durée d'action, ce qui la rend adaptée au traitement à la demande de l'éjaculation précoce . Les composés similaires comprennent :
Fluoxétine : Un autre ISRS avec une demi-vie plus longue, principalement utilisé comme antidépresseur.
Sertraline : Un ISRS utilisé pour la dépression, l'anxiété et autres troubles, avec une durée d'action plus longue.
Paroxétine : Un ISRS utilisé pour les troubles de la dépression et de l'anxiété, connu pour son inhibition puissante de la recapture de la sérotonine
La dapoxétine se distingue par ses propriétés à action rapide et son application spécifique pour l'éjaculation précoce, contrairement aux autres ISRS qui sont principalement utilisés pour le traitement à long terme de la dépression et de l'anxiété .
Activité Biologique
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the on-demand treatment of premature ejaculation (PE). Its unique pharmacokinetic profile allows for rapid absorption and elimination, making it distinct from traditional SSRIs. This article delves into the biological activity of this compound, focusing on its efficacy, safety, pharmacokinetics, and clinical outcomes based on diverse research findings.
Pharmacokinetics of this compound
This compound exhibits a rapid absorption profile, achieving peak plasma concentrations approximately 1 hour after oral administration. The pharmacokinetics can be summarized as follows:
Parameter | 30 mg Dose | 60 mg Dose |
---|---|---|
Peak Plasma Concentration (ng/mL) | 297 | 498 |
Initial Half-Life (hours) | 1.31 | 1.42 |
Terminal Half-Life (hours) | 18.7 | 21.9 |
This compound's rapid elimination minimizes accumulation in the body, making it suitable for on-demand use .
Efficacy in Clinical Trials
Numerous clinical trials have established this compound's efficacy in treating PE. A pivotal study involving 1,162 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):
- Baseline IELT : 0.9 minutes
- Post-Treatment IELT :
- Placebo: 1.9 minutes
- This compound 30 mg: 3.2 minutes
- This compound 60 mg: 3.5 minutes
The results indicated a statistically significant improvement in IELT across both dosages compared to placebo (p < 0.001) at the study endpoint .
Safety Profile and Adverse Events
This compound is generally well-tolerated, with common adverse events including nausea, dizziness, diarrhea, and headache. In a study assessing the safety of this compound at varying dosages:
- Adverse Events Rates :
- This compound 30 mg: 15.8%
- This compound 60 mg: 34.4%
Notably, no new safety concerns were identified during these trials .
Case Studies and Long-Term Efficacy
Long-term studies have evaluated this compound's sustained efficacy and safety over extended periods. One study reported that only 9.9% of patients continued treatment after two years due to various reasons such as cost and perceived ineffectiveness . However, patient-reported outcomes indicated significant improvements in sexual satisfaction and reduced ejaculation-related distress during treatment periods.
Propriétés
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129938-20-1 (hydrochloride) | |
Record name | Dapoxetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0057627 | |
Record name | Dapoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation. | |
Record name | Dapoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04884 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119356-77-3, 129938-20-1 | |
Record name | Dapoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapoxetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04884 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.